Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate
Overview
Description
Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate: is an organic compound with the chemical formula C13H17BClNO4. It is a derivative of nicotinic acid and contains a boronate ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate typically involves the borylation of a nicotinic acid derivative. One common method includes the reaction of 2-chloro-5-bromonicotinic acid methyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding boronic acids or reduction to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Substituted Nicotinates: Formed from substitution reactions.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Investigated for potential pharmacological properties.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate involves its ability to form stable complexes with various substrates. The boronate ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in coupling reactions and other synthetic transformations.
Comparison with Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness: Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is unique due to the presence of both a chlorine atom and a boronate ester group on the nicotinate framework. This dual functionality allows for diverse reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClNO4/c1-12(2)13(3,4)20-14(19-12)8-6-9(11(17)18-5)10(15)16-7-8/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEFLSVJRDSQOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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